Cas no 90508-22-8 ((2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
(2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Serine, N-[(2-propenyloxy)carbonyl]-
- (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic acid
- (2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
- SCHEMBL21978267
- ((allyloxy)carbonyl)-L-serine
- (S)-2-(((allyloxy)carbonyl)amino)-3-hydroxypropanoic acid
- AKOS013604564
- DTXSID50473083
- 90508-22-8
- EN300-8095553
- (2S)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- CTK3I1696
-
- MDL: MFCD20286965
- Inchi: 1S/C7H11NO5/c1-2-3-13-7(12)8-5(4-9)6(10)11/h2,5,9H,1,3-4H2,(H,8,12)(H,10,11)/t5-/m0/s1
- InChI Key: GYRYAHKJRNWKMK-YFKPBYRVSA-N
- SMILES: OC[C@@H](C(=O)O)NC(=O)OCC=C
Computed Properties
- Exact Mass: 189.06372245g/mol
- Monoisotopic Mass: 189.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 95.9Ų
(2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-882387-0.05g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 0.05g |
$359.0 | 2023-05-25 | ||
| Enamine | EN300-882387-0.1g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 0.1g |
$376.0 | 2023-05-25 | ||
| Enamine | EN300-882387-0.25g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 0.25g |
$393.0 | 2023-05-25 | ||
| Enamine | EN300-882387-0.5g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 0.5g |
$410.0 | 2023-05-25 | ||
| Enamine | EN300-882387-1.0g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 1g |
$428.0 | 2023-05-25 | ||
| Enamine | EN300-882387-2.5g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 2.5g |
$838.0 | 2023-05-25 | ||
| Enamine | EN300-882387-5.0g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 5g |
$1240.0 | 2023-05-25 | ||
| Enamine | EN300-882387-10.0g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 10g |
$1839.0 | 2023-05-25 | ||
| Enamine | EN300-8095553-0.05g |
(2S)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
| Enamine | EN300-8095553-0.1g |
(2S)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
90508-22-8 | 95.0% | 0.1g |
$476.0 | 2025-02-21 |
(2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
Comprehensive Overview of (2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 90508-22-8): Properties, Applications, and Innovations
(2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 90508-22-8) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features and functional versatility. This chiral molecule, characterized by a hydroxy group and a prop-2-en-1-yloxy carbonylamino moiety, serves as a critical intermediate in the synthesis of bioactive molecules. Its stereospecific configuration (2S) enhances its relevance in enantioselective reactions, making it valuable for drug development and peptide synthesis.
Recent trends in green chemistry and sustainable synthesis have spurred interest in compounds like 90508-22-8, which can be derived from renewable resources or optimized for low-waste production. Researchers are exploring its role in biodegradable polymers and enzyme-catalyzed reactions, aligning with the global push for eco-friendly industrial processes. Additionally, its potential in prodrug design—where the allyloxycarbonyl (Alloc) protecting group facilitates controlled release—has been highlighted in peer-reviewed studies.
The compound’s physicochemical properties, such as solubility in polar solvents and stability under physiological conditions, make it suitable for drug formulation. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its purity and stereochemical integrity. A frequently asked question in academic forums is: "How does the Alloc group in 90508-22-8 compare to other carbamate-protecting groups in peptide synthesis?" Experts emphasize its mild deprotection conditions using palladium catalysts, offering advantages over traditional methods.
In the context of personalized medicine, (2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is investigated for its compatibility with bioconjugation techniques, enabling targeted drug delivery systems. Its carboxylic acid functionality allows facile modification, catering to demands for multifunctional scaffolds in oncology and immunology research. Notably, patents filed between 2020–2023 describe its utility in ADC (antibody-drug conjugate) platforms, a hot topic in cancer therapeutics.
From a commercial perspective, suppliers of CAS No. 90508-22-8 prioritize GMP-grade production to meet regulatory standards for pharmaceutical use. The compound’s pricing and availability are often queried in chemical sourcing databases, reflecting its niche but growing market. Stability studies under varying pH and temperature conditions are also a key focus, addressing concerns about long-term storage and transport logistics.
Future directions for 90508-22-8 include its integration into continuous flow chemistry systems, which reduce reaction times and improve yields. Collaborative efforts between academia and industry aim to optimize its synthetic routes, leveraging machine learning for reaction prediction. As sustainability becomes a priority, bio-based derivatization of this compound using fermentation technologies is another area under exploration.
In summary, (2S)-3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid exemplifies the intersection of chiral chemistry and applied life sciences. Its adaptability across drug discovery, material science, and catalysis underscores its multidisciplinary appeal, while ongoing innovations ensure its relevance in cutting-edge research.
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